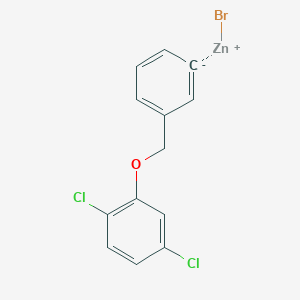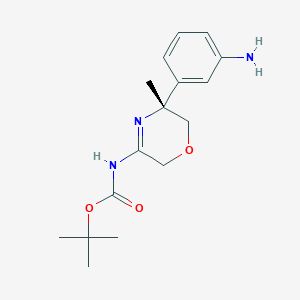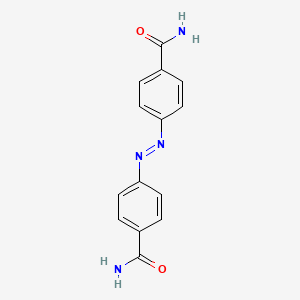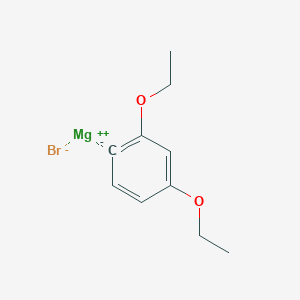
(2,4-Diethoxyphenyl)magnesium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,4-Diethoxyphenyl)magnesium bromide, 0.50 M in tetrahydrofuran: is a Grignard reagent, a class of organomagnesium compounds widely used in organic synthesis. This compound is particularly valuable for forming carbon-carbon bonds, making it a crucial reagent in the synthesis of various organic molecules.
準備方法
Synthetic Routes and Reaction Conditions: (2,4-Diethoxyphenyl)magnesium bromide is typically prepared by reacting 2,4-diethoxybromobenzene with magnesium metal in the presence of tetrahydrofuran as a solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods: On an industrial scale, the preparation of this compound follows similar principles but is conducted in larger reactors with precise control over temperature and reaction conditions. The use of high-purity reagents and solvents is essential to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions: (2,4-Diethoxyphenyl)magnesium bromide primarily undergoes nucleophilic addition reactions. It reacts with various electrophiles, including carbonyl compounds (aldehydes, ketones, esters), epoxides, and carbon dioxide.
Common Reagents and Conditions:
Aldehydes and Ketones: The reaction with aldehydes and ketones forms secondary and tertiary alcohols, respectively. The reaction is typically carried out at low temperatures to control the exothermic nature of the reaction.
Esters and Acid Halides: The Grignard reagent adds twice to esters and acid halides, resulting in the formation of tertiary alcohols.
Epoxides: The reaction with epoxides leads to the formation of alcohols, with the Grignard reagent attacking the less sterically hindered carbon of the epoxide ring.
Carbon Dioxide: Reaction with carbon dioxide forms carboxylic acids.
Major Products: The major products formed from these reactions are alcohols and carboxylic acids, depending on the electrophile used.
科学的研究の応用
Chemistry: (2,4-Diethoxyphenyl)magnesium bromide is extensively used in organic synthesis for the formation of complex molecules. It is a key reagent in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize intermediates for various drugs. Its ability to form carbon-carbon bonds makes it invaluable in the development of new therapeutic agents.
Industry: In the chemical industry, this compound is used in the production of polymers, resins, and other materials. Its reactivity with various electrophiles allows for the creation of a wide range of products.
作用機序
The mechanism of action of (2,4-diethoxyphenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium atom stabilizes the negative charge on the carbon, making it highly nucleophilic. This allows the compound to react with various electrophiles, forming new carbon-carbon bonds.
類似化合物との比較
- (2,4-Dimethoxyphenyl)magnesium bromide
- (2,5-Dimethoxyphenyl)magnesium bromide
- (3,4-Dimethoxyphenyl)magnesium bromide
Uniqueness: (2,4-Diethoxyphenyl)magnesium bromide is unique due to the presence of ethoxy groups at the 2 and 4 positions on the phenyl ring. These groups can influence the reactivity and selectivity of the compound in various reactions, making it distinct from its methoxy-substituted counterparts.
特性
分子式 |
C10H13BrMgO2 |
|---|---|
分子量 |
269.42 g/mol |
IUPAC名 |
magnesium;1,3-diethoxybenzene-6-ide;bromide |
InChI |
InChI=1S/C10H13O2.BrH.Mg/c1-3-11-9-6-5-7-10(8-9)12-4-2;;/h5-6,8H,3-4H2,1-2H3;1H;/q-1;;+2/p-1 |
InChIキー |
TWIVRICZZWPWAD-UHFFFAOYSA-M |
正規SMILES |
CCOC1=CC(=[C-]C=C1)OCC.[Mg+2].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-({2-[(3-Chlorophenyl)carbonyl]hydrazinyl}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14892436.png)
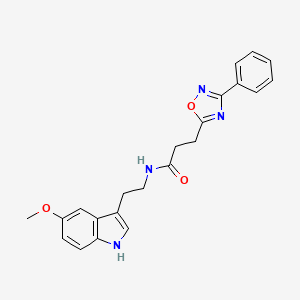
![2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thio)propanoic acid](/img/structure/B14892446.png)
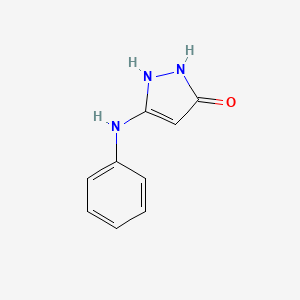
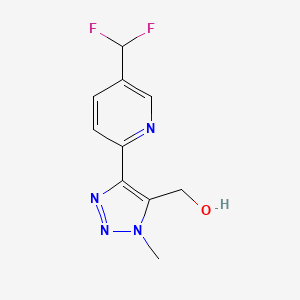

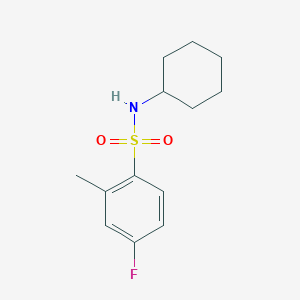
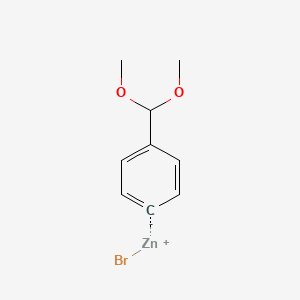
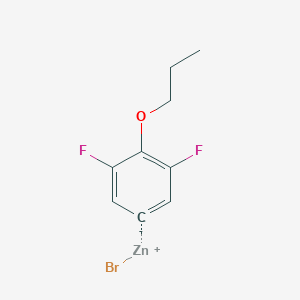
![(S)-tert-Butyl (5-((tert-butoxycarbonyl)amino)-1-(6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-c]pyridazin-3-yl)-1H-1,2,4-triazol-3-yl)(7-(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl)carbamate](/img/structure/B14892493.png)
